5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

Kinase inhibition p38 MAPK Inflammation

Medicinal chemistry teams optimizing kinase inhibitors often face limited access to well-characterized pyrazole scaffolds with balanced physicochemical profiles. This 5-aminopyrazole-4-carboxamide featuring a para-fluorophenyl substituent delivers a proven fragment (p38α IC50 = 700 nM) with orthogonal amine and carboxamide handles for rapid library expansion. • Sub-micromolar p38α intrinsic potency (IC50 = 700 nM) with demonstrated 3-fold enhancement potential through further substitution • Minimal molecular weight (220.20 g/mol) enables extensive elaboration within drug-like property thresholds • Validated antimalarial chemotype: 64-89% inhibition of P. falciparum exflagellation at 0.1 μM • Quantified lipophilicity advantage: +0.1 XLogP over non-halogenated phenyl analog Reliable global supply with batch-to-batch analytical documentation supports both exploratory SAR campaigns and lead optimization programs.

Molecular Formula C10H9FN4O
Molecular Weight 220.2 g/mol
CAS No. 51516-69-9
Cat. No. B1272170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
CAS51516-69-9
Molecular FormulaC10H9FN4O
Molecular Weight220.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=C(C=N2)C(=O)N)N)F
InChIInChI=1S/C10H9FN4O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
InChIKeyAXZGQTXCRLLNIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide: Core Profile & Procurement


5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is a 5-aminopyrazole-4-carboxamide derivative that serves as a versatile scaffold in medicinal chemistry. It features a 4-fluorophenyl substituent at the N1 position of the pyrazole ring, which modulates both electronic and lipophilic properties compared to non-halogenated analogs. The compound is primarily utilized as a core intermediate in the synthesis of kinase inhibitors, particularly those targeting p38 MAP kinase [1], and as a building block for developing antimalarial agents within the 5-aminopyrazole-4-carboxamide chemotype [2].

Scaffold p38 MAP kinase inhibitor core scaffold
Chemotype Antimalarial transmission-blocking agent chemotype
Modulation 4-Fluorophenyl electronic / lipophilic modulation

Why In-Class Substitution Fails


Substitution of the 4-fluorophenyl group with other halogenated or non-halogenated aryl moieties in the 5-aminopyrazole-4-carboxamide scaffold results in measurable shifts in both potency and physicochemical profile. The fluorine atom at the para position influences the electron density of the pyrazole ring and alters key drug-like properties such as lipophilicity (XLogP) without the substantial molecular weight penalty associated with heavier halogens like chlorine or bromine. These differences, while subtle in isolated in vitro assays, can propagate into significant variations in cellular permeability, metabolic stability, and target engagement when the core is elaborated into advanced leads. The quantitative evidence detailed in Section 3 demonstrates that the 4-fluorophenyl substitution is not interchangeable with phenyl, 4-chlorophenyl, or 4-bromophenyl analogs in the context of kinase inhibitor development and physicochemical optimization [1][2].

Fluorine substitution is not interchangeable with H, Cl, or Br; electronic and lipophilic profiles shift measurably.
In vitro potency differences may translate to altered cellular permeability and metabolic stability in advanced leads.
Physicochemical property changes (ΔXLogP, ΔMW) may affect ADME optimization without heavy halogen mass penalty.

Product Differentiation Evidence


p38α MAP Kinase Inhibition

In a direct head-to-head comparison within the same assay system, the 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide-derived inhibitor BDBM15754 exhibited an IC50 of 700 nM against human recombinant p38α MAP kinase [1]. In contrast, a structurally related analog from the same series, BDBM15749, which incorporates an extended substitution pattern off the pyrazole core, demonstrated a 3-fold improvement in potency with an IC50 of 230 nM under identical assay conditions [2]. This pair illustrates how the 4-fluorophenyl-pyrazole-4-carboxamide core serves as a modifiable scaffold where the fluorophenyl substituent provides a defined baseline of potency that can be further optimized.

p38α MAPK Inhibition
Head-to-head
IC50 700 nM (BDBM15754) vs 230 nM (BDBM15749)
Supports p38α assay potency context with 3-fold enhancement through extended substitution.
Data from same assay system; 4-fluorophenyl core provides defined baseline.
Kinase inhibition p38 MAPK Inflammation

Lipophilicity: 4-Fluorophenyl vs. Phenyl Analog

The computed partition coefficient (XLogP3-AA) for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is 1.1 [1]. In comparison, the non-fluorinated 5-amino-1-phenyl-1H-pyrazole-4-carboxamide analog exhibits an XLogP of 1.0 [2]. The 0.1 unit increase in lipophilicity, achieved with a minimal molecular weight increment of ~18 g/mol (from 202.21 to 220.20 g/mol), represents a subtle but quantifiable physicochemical differentiation that can influence membrane permeability and distribution properties without pushing the molecule beyond favorable drug-like space.

Lipophilicity (XLogP)
Cross-study
ΔXLogP +0.1 vs phenyl analog (1.1 vs 1.0)
Supports lipophilicity modulation review with minimal molecular weight increment.
Computational values; experimental confirmation recommended.
Physicochemical properties Lipophilicity Drug-likeness

Malaria Transmission-Blocking Activity

Although direct quantitative data for the exact 4-fluorophenyl derivative in the PfCDPK4 inhibition model is not available, the 5-aminopyrazole-4-carboxamide scaffold has been extensively validated as a potent inhibitor of Plasmodium falciparum microgametocyte exflagellation. In a focused SAR study, a series of 5-aminopyrazole-4-carboxamide analogues demonstrated >50% inhibition of exflagellation at a concentration of 0.1 μM, with select leads achieving up to 89% inhibition at this low concentration [1]. These compounds also blocked exflagellation without observable toxicity to mammalian cells, underscoring the scaffold's intrinsic selectivity [1]. This class-level evidence positions the 5-aminopyrazole-4-carboxamide core, and by extension its 4-fluorophenyl variant, as a privileged template for developing malaria transmission-blocking agents.

Exflagellation Inhibition
Class-level
64–89% inhibition at 0.1 μM (scaffold class)
Supports antimalarial scaffold validation context; no direct compound-specific data.
Class-level inference; compound-specific validation required.
Malaria Transmission blocking PfCDPK4

Molecular Weight: 4-Fluorophenyl vs. Halogen Series

Among the 4-halophenyl-substituted 5-aminopyrazole-4-carboxamide series, the 4-fluorophenyl derivative (CAS 51516-69-9) maintains the lowest molecular weight at 220.20 g/mol [1]. In comparison, the 4-chlorophenyl analog weighs 236.66 g/mol [2], and the 4-bromophenyl analog weighs 281.11 g/mol . This represents a 7.5% lower molecular weight than the chloro analog and a 21.7% lower weight than the bromo analog, while still providing halogen-mediated electronic and lipophilic modulation. Lower molecular weight is generally associated with improved passive permeability and a reduced risk of attrition due to poor pharmacokinetics.

Molecular Weight (Halogen Series)
Cross-study
220.20 g/mol (F) vs 236.66 (Cl) vs 281.11 (Br)
Supports lower-MW starting point selection with halogen modulation.
7.5% lower vs Cl, 21.7% lower vs Br; favors fragment elaboration headroom.
Physicochemical properties Molecular weight Halogen series

Research & Application Scenarios


p38 MAP Kinase Lead Optimization

Given its sub-micromolar intrinsic potency (IC50 = 700 nM in p38α assay [1]) and the demonstrated potential for 3-fold potency enhancement through further substitution, this compound is ideally suited as a starting fragment or core scaffold in p38 MAP kinase inhibitor programs. Its relatively low molecular weight (220.20 g/mol) allows for extensive elaboration without exceeding drug-like property thresholds.

Malaria Transmission-Blocking Agent Discovery

The 5-aminopyrazole-4-carboxamide scaffold has been validated as a potent inhibitor of P. falciparum exflagellation (64-89% inhibition at 0.1 μM) without observable mammalian cell toxicity [2]. The 4-fluorophenyl variant represents a logical entry point for SAR exploration within this chemotype, offering a balance of lipophilicity and molecular weight favorable for optimizing transmission-blocking efficacy.

Physicochemical Property Optimization

For medicinal chemistry teams evaluating halogen substitution effects on lipophilicity, the 4-fluorophenyl derivative provides a 0.1 unit increase in XLogP relative to the phenyl analog [3], with a minimal mass penalty. This makes it a useful tool compound for systematically probing the influence of subtle lipophilicity changes on permeability, solubility, and metabolic stability within a pyrazole-based scaffold.

Advanced Heterocyclic Building Block Synthesis

The primary 5-amino group and the 4-carboxamide functionality serve as orthogonal handles for further derivatization, enabling the synthesis of polyfunctionalized pyrazoles, pyrazolopyrimidines, and related heterocycles. This compound is frequently employed as a key intermediate in academic and industrial medicinal chemistry laboratories for generating diverse screening libraries.

Application
Selection Property
Validation Focus
p38 MAP kinase lead optimization
Assay potency context
p38α inhibition endpoint review
Antimalarial transmission-blocking discovery
Scaffold-class validation context
Exflagellation inhibition endpoint review
Physicochemical property optimization
Lipophilicity modulation context
ADME property profiling
Heterocyclic building block synthesis
Orthogonal functional handles
Derivatization feasibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.